molecular formula C11H12N2O2S B2734140 5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione CAS No. 689251-29-4

5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione

Cat. No. B2734140
M. Wt: 236.29
InChI Key: YNRZYTLQKBPRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminobenzyl)-3-methyl-1,3-thiazolane-2,4-dione, also known as 4-AB-3-MD, is a unique thiazolane-based molecule that has been used in a variety of scientific research applications. It has an aromatic amine group, an aromatic ring, and a thiazolane ring, making it an interesting molecule to study.

Scientific Research Applications

4-Aminobenzyl alcohol is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It is also used as an intermediate in organic synthesis and pharmaceutical products .

4-Aminobenzyl alcohol is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It is also used as an intermediate in organic synthesis and pharmaceutical products .

4-Aminobenzyl alcohol is used in the synthesis of 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutylamino}benzyl ester . It is also used as an intermediate in organic synthesis and pharmaceutical products .

properties

IUPAC Name

5-[(4-aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRZYTLQKBPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Aminophenyl)methyl]-3-methyl-1,3-thiazolidine-2,4-dione

Synthesis routes and methods

Procedure details

A mixture of 3-methyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione (1.0 g), 5% palladium carbon (1.0 g) and tetrahydrofuran (150 mL) was subjected to catalytic reduction under hydrogen pressure of 5.0 kgf·cm−2. The catalyst was removed by filtration, and the filtrate was concentrated to give 5-(4-aminobenzyl)-3-methyl-1,3-thiazolidine-2,4-dione as colorless crystals (0.71 g, yield 79%). Recrystallization thereof from ethyl acetate-hexane gave colorless prism crystals. melting point: 91-92° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
palladium carbon
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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